(S)-2-(1-Aminoethyl)phenol
Overview
Description
(S)-2-(1-Aminoethyl)phenol is an organic compound characterized by the presence of an amino group attached to an ethyl side chain, which is further connected to a phenol ring
Mechanism of Action
Target of Action
The primary target of (S)-2-(1-Aminoethyl)phenol, also known as (S)-1-(2-Hydroxyphenyl)ethylamine, is the transaminase enzyme . This enzyme plays a crucial role in the conversion of the substrate, 3’-hydroxyacetophenone, to (S)-3-(1-aminoethyl)-phenol .
Mode of Action
The compound interacts with its target, the transaminase enzyme, through a process known as transamination . The amino substrate forms an external aldimine with the coenzyme pyridoxal-5′-phosphate (PLP), through geminal diamine intermediates . This interaction results in the conversion of the substrate, 3’-hydroxyacetophenone, to (S)-3-(1-aminoethyl)-phenol .
Biochemical Pathways
The biochemical pathway affected by this compound is the transamination pathway . The downstream effects of this pathway include the synthesis of (S)-3-(1-aminoethyl)-phenol and related compounds, which are useful in the production of active pharmaceutical ingredients .
Result of Action
The result of the compound’s action is the conversion of the substrate, 3’-hydroxyacetophenone, to (S)-3-(1-aminoethyl)-phenol in enantiomeric excess and high percentage conversion . This conversion is crucial for the synthesis of active pharmaceutical ingredients .
Biochemical Analysis
Biochemical Properties
The biochemical properties of (S)-2-(1-Aminoethyl)phenol are largely determined by its interactions with various biomolecules. For instance, it has been found that this compound can be converted by engineered transaminase polypeptides, which have improved properties compared to naturally occurring transaminases . The nature of these interactions is characterized by the ability of these transaminases to convert the substrate, 3’-hydroxyacetophenone, to this compound in enantiomeric excess and high percentage conversion .
Cellular Effects
The available data suggests that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. Specifically, it has been found that this compound can bind to transaminase enzymes, leading to enzyme activation and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Currently, there is limited information available on the threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(1-Aminoethyl)phenol typically involves the reduction of the corresponding nitro compound or the reductive amination of the corresponding ketone. One common method includes the catalytic hydrogenation of 2-(1-nitroethyl)phenol using a palladium catalyst under hydrogen gas. Another method involves the reductive amination of 2-acetylphenol with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound often employs large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalysts and reaction conditions to ensure efficient conversion of starting materials to the desired product.
Chemical Reactions Analysis
Types of Reactions: (S)-2-(1-Aminoethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are employed.
Major Products:
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro, bromo, or sulfonated derivatives of this compound.
Scientific Research Applications
(S)-2-(1-Aminoethyl)phenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in enzyme inhibition and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug development for neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and polymers.
Comparison with Similar Compounds
Tyramine: An organic compound with a similar structure but with a primary amine group attached to the ethyl side chain.
Phenylethylamine: A compound with a similar backbone but lacking the hydroxyl group on the phenol ring.
Dopamine: A neurotransmitter with a similar structure but with two hydroxyl groups on the phenol ring.
Uniqueness: (S)-2-(1-Aminoethyl)phenol is unique due to its specific arrangement of functional groups, which confer distinct chemical reactivity and biological activity. Its combination of an amino group and a phenol group allows for versatile interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[(1S)-1-aminoethyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6(9)7-4-2-3-5-8(7)10/h2-6,10H,9H2,1H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKWKJWRIYGQFD-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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